BTK Potency: Furan-3-yl vs. Furan-2-yl Regioisomer
The target compound, bearing a furan-3-yl substituent at the pyridine 6-position, demonstrates an IC50 of 1 nM for human BTK in a biochemical enzyme assay [1]. In contrast, its closest regioisomer – N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide – exhibits substantially weaker inhibition of BTK C481S mutant, with an IC50 of 115 nM [2]. This represents a >100-fold loss in potency upon regioisomeric furan rearrangement, demonstrating that the furan attachment position is a critical determinant of binding-site complementarity.
| Evidence Dimension | BTK enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 1 nM (wild-type BTK, biochemical enzyme assay) |
| Comparator Or Baseline | N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide; IC50 = 115 nM (BTK C481S mutant, FAM-Srctide peptide substrate assay) |
| Quantified Difference | >100-fold lower potency for the furan-2-yl analog; note that comparator employed a mutant BTK construct, potentially underestimating the wild-type potency gap |
| Conditions | Biochemical enzyme inhibition assays; target compound from patent US20240083900; comparator from ChEMBL-curated BindingDB data expressed in Sf9 insect cells with FAM-Srctide peptide substrate [1][2] |
Why This Matters
A >100-fold potency differential between regioisomers precludes blind procurement of the furan-2-yl analog for BTK-centered research programs, as the intended biochemical activity would be severely compromised.
- [1] BindingDB Entry, Monomer ID 658441. Ligand: US20240083900, Example 99. 100. Target: Tyrosine-protein kinase BTK (Homo sapiens). Affinity Data IC50: 1 nM. Available at: https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 (accessed 2026-04-29). View Source
- [2] BindingDB Entry, BDBM50521317 (CHEMBL4559065). Ligand: N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide. Target: Tyrosine-protein kinase BTK C481S mutant. Affinity Data IC50: 115 nM. Assay: Inhibition of full-length human C-terminal His6-tagged BTK C481S mutant expressed in Sf9 insect cells using FAM-Srctide peptide. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50521317 (accessed 2026-04-29). View Source
